Bromomethanesulfonyl fluoride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

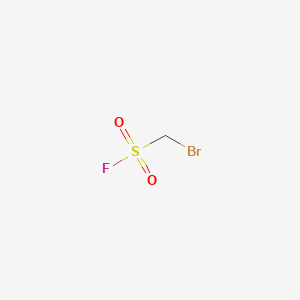

Bromomethanesulfonyl fluoride is a chemical compound with the IUPAC name bromomethanesulfonyl fluoride and the molecular weight of 176.99 .

Molecular Structure Analysis

The InChI code for Bromomethanesulfonyl fluoride is1S/CH2BrFO2S/c2-1-6(3,4)5/h1H2 . This indicates that the molecule consists of carbon ©, hydrogen (H), bromine (Br), fluorine (F), oxygen (O), and sulfur (S). Chemical Reactions Analysis

While there isn’t specific information available on the chemical reactions involving Bromomethanesulfonyl fluoride, a related compound, 1-Bromoethene-1-sulfonyl fluoride (BESF), has been used as a water-removable system for amides and peptides synthesis from carboxylic acids and amines .Physical And Chemical Properties Analysis

Bromomethanesulfonyl fluoride is a liquid at room temperature . It should be stored at 4°C in sealed storage, away from moisture .Aplicaciones Científicas De Investigación

Synthesis of Novel Compounds

Bromomethanesulfonyl fluoride is utilized in various synthetic chemistry applications. For instance, it serves as a reagent in the regioselective synthesis of 5-sulfonylfluoro isoxazoles, achieved through a cycloaddition with N-hydroxybenzimidoyl chlorides (Leng & Qin, 2018). This process highlights its potential as a tris-electrophile and a sulfur(vi) fluoride exchange (SuFEx) clickable material, enriching the SuFEx tool cabinet.

Electrophilic Substitution

The compound is involved in electrophilic substitution reactions, like the electrooxidation of bromoalkanes on platinum in liquid hydrogen fluoride. This process selectively displaces bromine with fluorine, indicating its effectiveness in creating electrophilic carbon ions and subsequent alkyl fluorides (Badoz-lambling, Thiebault, & Oliva, 1979).

Click Chemistry

Bromomethanesulfonyl fluoride finds application in click chemistry for constructing complex molecules. A protocol utilizing α-halo-1,3-dienylsulfonyl fluorides, including bromomethanesulfonyl fluoride, was developed for the stereoselective construction of functionalized molecules. These molecules could be utilized as covalent warheads in drug discovery (Zhang et al., 2020).

Fluorosulfonylvinylation

Another significant application is the fluorosulfonylvinylation of primary and secondary cyclic or acyclic amines, including amino acids and pharmaceuticals. This process improves antimicrobial activity against Gram-positive bacteria (Leng et al., 2020).

Fluoride Anion Recognition

The compound is also relevant in the field of fluoride anion recognition. This aspect is crucial due to fluoride's dual nature as a beneficial chemical in industrial applications and its potential link to human pathologies (Cametti & Rissanen, 2009).

Safety and Hazards

Mecanismo De Acción

Target of Action

Bromomethanesulfonyl fluoride is a chemical compound that primarily targets sulfonyl fluoride groups . These groups are prevalent in biologically active molecules and versatile synthetic intermediates in modern organic synthesis .

Mode of Action

The compound interacts with its targets through a process known as fluorosulfonylation . This process involves the generation of fluorosulfonyl radicals, which are highly reactive and can participate in the synthesis of diverse functionalized sulfonyl fluorides . The in situ generation of bromoethene-1-sulfonyl fluoride (BESF) from 1,2-dibromoethane-1-sulfonyl fluoride (DESF) is a key step in this process .

Biochemical Pathways

The fluorosulfonylation process affects the synthesis of sulfonyl fluorides . These compounds have widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . The generation of fluorosulfonyl radicals opens up several new reaction profiles, including the syntheses of unprecedented 3-substituted isoxazole-5-sulfonyl fluorides, 1-substituted-1H-1,2,3-triazole-4-sulfonyl fluorides, 2-amino-1-bromoethane-1-sulfonyl fluorides, and 4-bromo-β-sultams .

Result of Action

The result of the action of Bromomethanesulfonyl fluoride is the production of a variety of sulfonyl fluoride compounds . These compounds are useful in various fields, including organic synthesis, chemical biology, drug discovery, and materials science .

Propiedades

IUPAC Name |

bromomethanesulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2BrFO2S/c2-1-6(3,4)5/h1H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVOSGILHJQWIHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(S(=O)(=O)F)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH2BrFO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.00 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bromomethanesulfonyl fluoride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]benzonitrile](/img/structure/B2742859.png)

![ethyl 6-acetyl-2-(2,3-dihydro-1,4-dioxine-5-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2742862.png)

![4-(6-Ethyl-5-fluoropyrimidin-4-yl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2742872.png)

![3-(benzo[d][1,3]dioxol-5-yloxy)-N-phenethylpropane-1-sulfonamide](/img/structure/B2742875.png)

![2-{(E)-[(3,5-dichlorophenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2742880.png)

![N1-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(1-phenylethyl)oxalamide](/img/structure/B2742881.png)

![2-(4-pyridinyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B2742882.png)